3-Amino-1-(3-(4-methylpiperazin-1-yl)propyl)pyridin-2(1H)-one
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Overview
Description
3-Amino-1-(3-(4-methylpiperazin-1-yl)propyl)pyridin-2(1H)-one is a complex organic compound that features a pyridine ring substituted with an amino group and a propyl chain linked to a methylpiperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(3-(4-methylpiperazin-1-yl)propyl)pyridin-2(1H)-one typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Pyridine Ring: Starting from a suitable precursor, the pyridine ring is constructed through cyclization reactions.
Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions.
Attachment of the Propyl Chain: The propyl chain is attached using alkylation reactions.
Incorporation of the Methylpiperazine Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(3-(4-methylpiperazin-1-yl)propyl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The amino group and the methylpiperazine moiety can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles and electrophiles are used in substitution reactions, often under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of new compounds with different functional groups.
Scientific Research Applications
3-Amino-1-(3-(4-methylpiperazin-1-yl)propyl)pyridin-2(1H)-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-1-(3-(4-methylpiperazin-1-yl)propyl)pyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyridin-3-amine: A simpler analog with a pyridine ring and an amino group.
4-Methylpiperazine: A related compound with a piperazine ring substituted with a methyl group.
N-(Pyridin-3-ylmethyl)propan-2-amine: Another analog with a pyridine ring and a propyl chain.
Uniqueness
3-Amino-1-(3-(4-methylpiperazin-1-yl)propyl)pyridin-2(1H)-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C13H22N4O |
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Molecular Weight |
250.34 g/mol |
IUPAC Name |
3-amino-1-[3-(4-methylpiperazin-1-yl)propyl]pyridin-2-one |
InChI |
InChI=1S/C13H22N4O/c1-15-8-10-16(11-9-15)5-3-7-17-6-2-4-12(14)13(17)18/h2,4,6H,3,5,7-11,14H2,1H3 |
InChI Key |
CBNIZACIOVNKJJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CCCN2C=CC=C(C2=O)N |
Origin of Product |
United States |
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